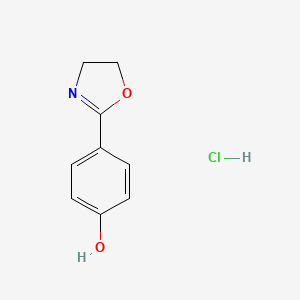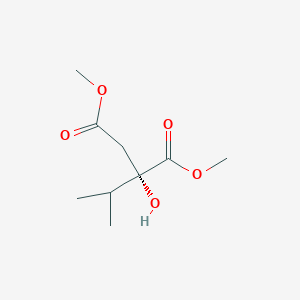
Dimethyl (2S)-2-hydroxy-2-(propan-2-yl)butanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl (2S)-2-hydroxy-2-(propan-2-yl)butanedioate is an organic compound with the molecular formula C9H16O4 It is an ester derivative of butanedioic acid, featuring a hydroxyl group and an isopropyl group attached to the second carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dimethyl (2S)-2-hydroxy-2-(propan-2-yl)butanedioate can be synthesized through esterification reactions involving butanedioic acid derivatives. One common method involves the reaction of (2S)-2-hydroxy-2-(propan-2-yl)butanedioic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized acid catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl (2S)-2-hydroxy-2-(propan-2-yl)butanedioate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ester groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various ester derivatives.
Applications De Recherche Scientifique
Dimethyl (2S)-2-hydroxy-2-(propan-2-yl)butanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in esterification reactions.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins.
Mécanisme D'action
The mechanism of action of Dimethyl (2S)-2-hydroxy-2-(propan-2-yl)butanedioate involves its interaction with various molecular targets and pathways. The hydroxyl and ester groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biological processes and influence the compound’s effects in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl butanedioate: Lacks the hydroxyl and isopropyl groups, making it less reactive in certain chemical reactions.
Dimethyl (2S)-2-hydroxybutanedioate: Similar structure but without the isopropyl group, affecting its steric and electronic properties.
Dimethyl (2S)-2-(propan-2-yl)butanedioate:
Uniqueness
Dimethyl (2S)-2-hydroxy-2-(propan-2-yl)butanedioate is unique due to the presence of both hydroxyl and isopropyl groups, which confer distinct chemical and physical properties. These functional groups enhance its reactivity and make it a valuable compound in various synthetic and research applications.
Propriétés
Numéro CAS |
90139-09-6 |
|---|---|
Formule moléculaire |
C9H16O5 |
Poids moléculaire |
204.22 g/mol |
Nom IUPAC |
dimethyl (2S)-2-hydroxy-2-propan-2-ylbutanedioate |
InChI |
InChI=1S/C9H16O5/c1-6(2)9(12,8(11)14-4)5-7(10)13-3/h6,12H,5H2,1-4H3/t9-/m0/s1 |
Clé InChI |
OQIDMHZJNDYZLB-VIFPVBQESA-N |
SMILES isomérique |
CC(C)[C@@](CC(=O)OC)(C(=O)OC)O |
SMILES canonique |
CC(C)C(CC(=O)OC)(C(=O)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-[2-(6-Methoxynaphthalen-1-yl)ethyl]-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B14363892.png)
![Octahydro-1,4-methanocyclopenta[b]pyridine](/img/structure/B14363893.png)
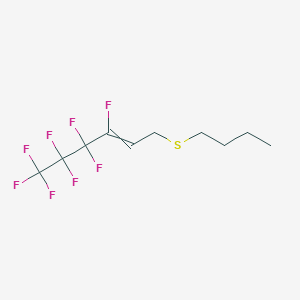
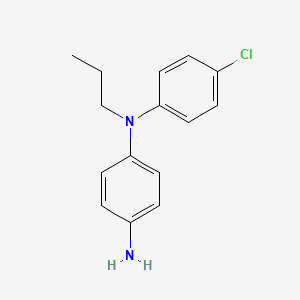
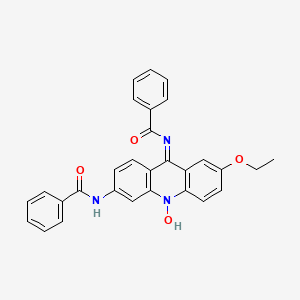
![1,1'-{Sulfonylbis[(4,1-phenylene)oxy]}bis[3-(4-ethynylphenoxy)benzene]](/img/structure/B14363915.png)
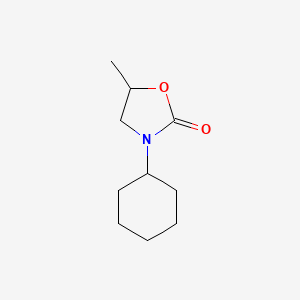



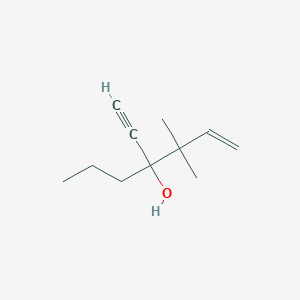
![2,2'-[Decane-1,10-diylbis(azanediylmethylene)]diphenol](/img/structure/B14363951.png)
